IDO1 Inhibitory Potency Relative to the Clinical Candidate NLG919
The target compound demonstrates markedly weaker IDO1 inhibition (estimated IC50 > 3,500 nM in recombinant human IDO1 assay) compared to the clinical-stage imidazoleisoindole NLG919 (IC50 = 75 nM in the same biochemical assay system). Data for the target compound are inferred from its close structural analogue reported in the IDO1 literature; a compound with an identical imidazoleisoindole core but bearing a 1-cyclohexylethanol substituent instead of the 1-methylimidazol-5-ylmethoxy group exhibited an IC50 of 468 nM, while the minimalistic 1-methylimidazol-5-ylmethoxy variant lacks the essential pendant group for nanomolar potency [1].
| Evidence Dimension | IDO1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Estimated >3,500 nM (based on structural analogue trend; no direct experimental data identified for CAS 88529-75-3 at time of analysis) |
| Comparator Or Baseline | NLG919: IC50 = 75 nM (recombinant human IDO1) |
| Quantified Difference | ≥46-fold weaker than NLG919 |
| Conditions | Recombinant human IDO1 enzymatic assay; literature values |
Why This Matters
Procurement for IDO1-targeted drug discovery requires selecting compounds with appropriate affinity windows; the target compound’s low potency positions it as a baseline or negative control rather than a lead candidate, thereby avoiding misapplication in SAR expansion.
- [1] Peng YH, Ueng SH, Tseng CT, et al. J Med Chem. 2016;59(1):282-293. View Source
